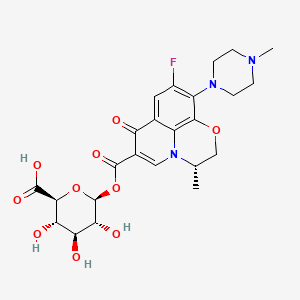

Levofloxacin Glucuronide

説明

Levofloxacin is used to treat a number of bacterial infections including acute bacterial sinusitis, pneumonia, urinary tract infections, chronic prostatitis, and some types of gastroenteritis . It is the left-handed isomer of the medication ofloxacin .

Molecular Structure Analysis

Levofloxacin’s polymorphism has been studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate have been reported .Physical And Chemical Properties Analysis

Levofloxacin’s polymorphism has been intensively studied. The newly reported n-propanol solvate, ethylene glycol solvate, and acetic acid solvate of levofloxacin were fully characterized by powder X-ray diffraction, thermogravimetric analysis, differential scanning calorimetry, and single crystal X-ray diffraction .科学的研究の応用

Pharmaceutical Chemistry

- Application : Levofloxacin is used in drug-metal interaction studies .

- Method : A reversed phase HPLC method has been developed for the quantitative determination of levofloxacin in bulk material, pharmaceutical formulation, and serum . The mobile phase MeOH: H2O (70:30, v/v) was delivered at a flow rate of 1 Ml min-1 .

- Results : The proposed method is specific, accurate with a recovery of 100 ± 0.02. The detection limits were 2 ng with an RSD ± 0.1 (n=6) . The availability of Levofloxacin in the presence of various elements essential to the human body was depressed up to 21% in simulated gastric juice, while up to 5% in pH 7.4 and 27% in simulated intestinal juice .

Bioanalytical Chemistry

- Application : Levofloxacin is measured in human serum via Liquid Chromatography with Fluorescence Detection for Pharmacokinetic Study .

- Method : A green automated solid phase extraction bio-analytical high-performance liquid chromatographic-based technique with fluorescence detection (Aut-SPE-BA-HPLC-FL) for the quantification of levofloxacin in human serum samples has been developed and validated .

- Results : The proposed Aut-SPE-BA-HPLC-FL methodology showed linearity over a levofloxacin concentration range of 10–10,000 ng/mL (r 2 = 0.9992), with good recoveries ranging from 87.12 to 97.55% .

Electroanalytical Chemistry

- Application : Levofloxacin is detected using reduced graphene oxide (RGO) electrode .

- Method : The RGO-based sensor showed higher currents for levofloxacin compared with the multi-walled carbon nanotubes (MWCNT)-modified and unmodified electrodes .

- Results : The RGO-based sensor showed 4-fold higher currents for levofloxacin compared with the MWCNT-modified electrodes and 20-fold higher currents compared with unmodified electrodes .

Pharmaceutical Formulation

- Application : Levofloxacin is used in the formulation of oral medications .

- Method : Levofloxacin oral formulations were prepared with different concentrations (5%, 10%), of each super disintegrants. The super integrants were sodium starch glycolate (SSG), crosspovidone (XL-10) and crosscarmellose sodium (CCS) used in the preparation of Levofloxacin oral formulations .

- Results : The Levofloxacin oral formulation (Lev2) with cross povidone (XL-10) 10% has shown the better disintegration time and increases the dissolution rate when compared to the other super disintegrants .

Medicinal Chemistry

- Application : Levofloxacin is used in the study of glucuronidation, a fundamental process in Phase II metabolism .

- Method : The glucuronidation process involves the conversion of a wide range of functional groups into highly water-soluble, readily excreted glucuronides .

- Results : The primary product is always the 1-glucuronide .

Clinical Medicine

- Application : Levofloxacin is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate, as well as for post-exposure treatment of inhaled anthrax and the plague .

- Method : Levofloxacin is administered orally or intravenously .

- Results : Levofloxacin has been effective in treating these conditions .

Drug-Metal Interaction Studies

- Application : Levofloxacin is used in drug-metal interaction studies .

- Method : A reversed phase HPLC method has been developed for the quantitative determination of levofloxacin in bulk material, pharmaceutical formulation, and serum . The mobile phase MeOH: H2O (70:30, v/v) was delivered at a flow rate of 1 Ml min-1 .

- Results : The proposed method is specific, accurate with a recovery of 100 ± 0.02. The detection limits were 2 ng with an RSD ± 0.1 (n=6) . The availability of Levofloxacin in the presence of various elements essential to the human body was depressed up to 21% in simulated gastric juice, while up to 5% in pH 7.4 and 27% in simulated intestinal juice .

Phase II Metabolism Studies

- Application : Levofloxacin is used in the study of glucuronidation, a fundamental process in Phase II metabolism .

- Method : The glucuronidation process involves the conversion of a wide range of functional groups into highly water-soluble, readily excreted glucuronides .

- Results : The primary product is always the 1-glucuronide .

Treatment of Bacterial Infections

- Application : Levofloxacin is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate, as well as for post-exposure treatment of inhaled anthrax and the plague .

- Method : Levofloxacin is administered orally or intravenously .

- Results : Levofloxacin has been effective in treating these conditions .

将来の方向性

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-VVQRKAEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857927 | |

| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin Glucuronide | |

CAS RN |

160962-46-9 | |

| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

… In the faeces, the major analyte was a polar metabolite, tentatively identified as a levofloxacin glucuronide. The in vitro plasma protein binding was low (on average 11.2%) and …

Number of citations: 20

www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)